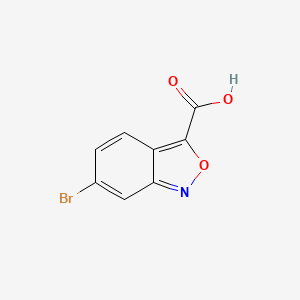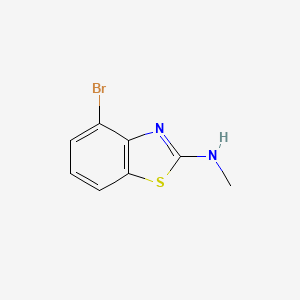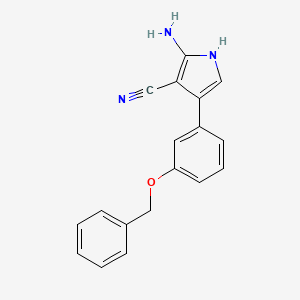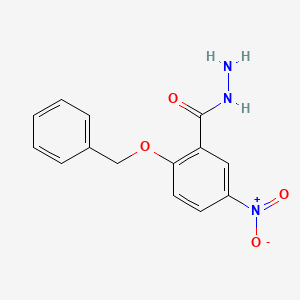
2-ブロモ-4-(tert-ブトキシ)ピリジン
説明
“2-Bromo-4-(tert-butoxy)pyridine” is a chemical compound with the CAS Number: 1086381-34-1. It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-bromo-4-tert-butoxypyridine .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-(tert-butoxy)pyridine” has been reported in the literature . For instance, the synthesis of bromo (4-tert-butylpyridine) cobaloxime was carried out in two parts. In the first part, dibromo (dimethylglyoximato) cobalt (III) was synthesized. The final product of the first part was green microcrystalline and it was characterized by 1H NMR, 13C NMR, and Infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(tert-butoxy)pyridine” can be represented by the InChI code: 1S/C9H12BrNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
科学的研究の応用
医薬品研究
2-ブロモ-4-(tert-ブトキシ)ピリジン: は、医薬品研究における汎用性の高い中間体です。 これは、さまざまなピリジン誘導体の合成に使用されており、これらの誘導体は、生物活性のために多くの薬物における重要な構造となっています 。この化合物は、抗ウイルス剤、抗菌剤、抗がん剤を含む新しい治療薬の開発に用いることができます。
材料科学
材料科学では、2-ブロモ-4-(tert-ブトキシ)ピリジンは、新しい材料の創製に使用できる複雑な有機分子の合成のための前駆体として役立ちます。 その臭素原子は反応性が高く、材料に所望の特性(耐久性の向上や電気伝導率など)を付与する他の官能基を導入するために使用できます 。
化学合成
この化合物は、特に鈴木・宮浦カップリングなどの遷移金属触媒クロスカップリング反応における化学合成において重要な役割を果たします。 これは、より大きく、より複雑な構造を作成するためのビルディングブロックとして機能し、炭素-窒素結合を構築するために価値があります 。
分析化学
2-ブロモ-4-(tert-ブトキシ)ピリジン: は、その明確に定義された特性と安定性のために、分析化学で機器の較正と分析方法の検証のための標準として使用されます。 これは、反応成分と生成物の正確な測定に役立ちます 。
生命科学研究
生命科学研究では、この化合物は生物学的システムの研究に使用されています。これは、ペプチドやタンパク質の修飾に使用され、それらの構造と機能の理解に役立ちます。 さらに、生物学的経路を調査するための分子プローブとして役立ちます 。
産業用途
工業規模では、2-ブロモ-4-(tert-ブトキシ)ピリジンは、農薬、染料、顔料の製造に使用されます。 さまざまな有機および無機化合物との反応性により、幅広い工業製品の合成において貴重な資産となっています 。
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Bromo-4-(tert-butoxy)pyridine is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Bromo-4-(tert-butoxy)pyridine interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium–carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-4-(tert-butoxy)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its molecular weight of 2301 may influence its bioavailability.
Result of Action
The result of the action of 2-Bromo-4-(tert-butoxy)pyridine is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of 2-Bromo-4-(tert-butoxy)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy and stability of 2-Bromo-4-(tert-butoxy)pyridine.
特性
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPZXZISRGBKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281841 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086381-34-1 | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(1,1-dimethylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{phenyl[2-(trifluoromethyl)phenyl]methyl}ethane-1,2-diamine](/img/structure/B1520076.png)


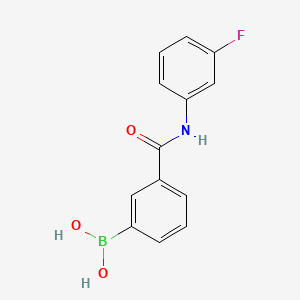
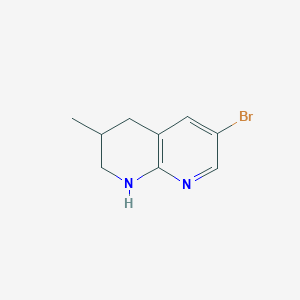
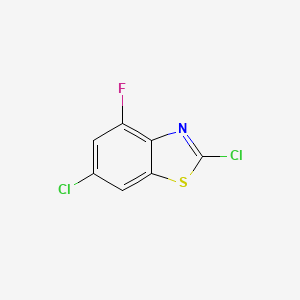
![6-Bromo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B1520085.png)
